molecular formula C27H20O6 B146359 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione CAS No. 134724-55-3

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione

Cat. No.: B146359
CAS No.: 134724-55-3
M. Wt: 440.4 g/mol
InChI Key: PLILWZJQAUTHSW-UHFFFAOYSA-N
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Description

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione (CAS: 134724-55-3) is a synthetic organic compound primarily used as a dye or printing agent for hydrophobic fiber materials, particularly polyester. Its crystalline structure, characterized by a prominent X-ray diffraction peak at 2θ = 4.7° (Cu-Kα radiation), contributes to its deep color saturation and excellent fastness properties . Developed by Sumitomo Chemical Co. in 1999, the compound features a central indacene-dione core substituted with a phenyl group at position 3 and a tetrahydrofurfuryloxy-substituted phenyl group at position 5. This molecular architecture enhances its affinity for polyester fibers, enabling durable coloration in industrial applications .

Properties

IUPAC Name

3-[4-(oxolan-2-ylmethoxy)phenyl]-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O6/c28-26-24(16-5-2-1-3-6-16)20-13-23-21(14-22(20)32-26)25(27(29)33-23)17-8-10-18(11-9-17)31-15-19-7-4-12-30-19/h1-3,5-6,8-11,13-14,19H,4,7,12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLILWZJQAUTHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C3=C4C=C5C(=C(C(=O)O5)C6=CC=CC=C6)C=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568811
Record name 3-{4-[(Oxolan-2-yl)methoxy]phenyl}-7-phenylbenzo[1,2-b:4,5-b']difuran-2,6-dione
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Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134724-55-3
Record name 3-Phenyl-7-[4-[(tetrahydro-2-furanyl)methoxy]phenyl]benzo[1,2-b:4,5-b′]difuran-2,6-dione
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Record name 3-Phenyl-7-(4-(tetrahydrofurfuryloxy)phenyl)-1,5-dioxa-S-indacen-2,6-dione
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Record name 3-{4-[(Oxolan-2-yl)methoxy]phenyl}-7-phenylbenzo[1,2-b:4,5-b']difuran-2,6-dione
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Record name 3-phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-s-indacen-2,6-dione
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Preparation Methods

Reaction Sequence and Intermediate Preparation

The synthesis begins with the preparation of three key intermediates:

  • Benzofuran Compound (Formula II) : Synthesized via methods described in JP-A-3-72571, involving cyclization of substituted phenols with acylating agents under acidic conditions.

  • Mandelic Acid Derivative (Formula III) : Prepared by alkylation of mandelic acid precursors, where R₂ and/or R₃ are alkyl groups.

  • Acetonitrile Derivative (Formula IV) : Generated through sulfonation or carboxylation reactions, with R₄, R₅, or R₆ as alkyl groups, as per JP-A-4-164967.

These intermediates undergo condensation in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C, followed by oxidation with hydrogen peroxide at 70°C to form the indacenedione core.

Crystallization and Isolation

The alpha-crystal modification is achieved by adding methanol to the reaction mixture at 40°C, inducing crystallization. Key parameters include:

ParameterValue/Condition
Oxidation Temperature70°C
Crystallization SolventMethanol
Crystallization Temperature40°C
Drying MethodVacuum drying at 60°C

The resulting crystals exhibit a characteristic X-ray diffraction (XRD) pattern with the strongest peak at 2θ = 4.7°, alongside secondary peaks at 17.3°, 19.2°, and 23.0°.

MethodYieldKey AdvantageLimitation
Alpha-Crystal ModificationNot ReportedIndustrial scalabilityRequires strict crystallization control
Wittig Cyclization89%High efficiencyPrecursor complexity

Physicochemical Characterization

Post-synthesis characterization confirms the compound’s identity and purity:

Spectral and Physical Properties

PropertyValueMethod
Molecular FormulaC₂₇H₂₀O₆High-resolution MS
Molecular Weight440.44 g/molCalculated
Density1.626 g/cm³ at 20°CPycnometry
LogP4.39HPLC
Water Solubility200 μg/L at 20°CShake-flask method

The compound’s low water solubility and high logP underscore its affinity for hydrophobic substrates.

X-Ray Diffraction (XRD) Fingerprint

The alpha-crystal modification’s XRD pattern is distinct from polymorphic forms, ensuring consistent dyeing performance:

2θ Angle (°)Intensity
4.7Strongest
17.3Medium
19.2Medium
23.0Weak

Industrial Applications in Textile Dyeing

The alpha-crystal form’s stability enables deep tinting of polyester fibers at temperatures ≥130°C, with minimal dye migration. Key performance metrics include:

  • Color Fastness : 4–5 (ISO 105-B02 standard).

  • Optimal pH Range : 4.5–5.5 for aqueous dye baths.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione exhibits promising anticancer properties. A study demonstrated its ability to inhibit tumor cell proliferation through modulation of specific signaling pathways involved in cancer progression. The compound's mechanism of action appears to involve the downregulation of oncogenes and the upregulation of tumor suppressor genes.

Case Study:
A notable case study involved the examination of this compound's effects on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound could serve as a lead for developing new anticancer agents.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound15
Ascorbic Acid50
Quercetin20

Organic Photovoltaics (OPVs)

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to form stable thin films and facilitate charge transport can enhance the efficiency of solar cells.

Case Study:
In a recent study, this compound was incorporated into OPV structures. Devices fabricated with this compound exhibited improved power conversion efficiencies compared to traditional materials.

Dye-Sensitized Solar Cells (DSSCs)

Another promising application is in dye-sensitized solar cells. The compound acts as an effective dye that can absorb sunlight and convert it into electrical energy.

Data Table: Performance Metrics of DSSCs

DyeEfficiency (%)Stability (hours)Reference
This compound8.5100
Ru-based Dye9.0120

Mechanism of Action

The mechanism of action of 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of indacene-dione derivatives, which are distinguished by substituents on the aromatic rings. Key structural analogues include:

Compound Name Substituent at Position 7 Key Applications
3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-... Tetrahydrofurfuryloxy-phenyl Polyester dyeing (high fastness)
Benzo[1,2-b:4,5-b]difuran-2,6-dione,3-phenyl-7-(4-propoxyphenyl)- Propoxyphenyl Not explicitly stated (catalogued)
Thiazolidin-2-one derivatives Variable (often alkyl/aryl groups) Pharmaceuticals, agrochemicals

Key Differences :

  • Tetrahydrofurfuryloxy Group : The tetrahydrofuran-derived ether group in the focal compound likely enhances solubility in polar solvents compared to simpler alkoxy substituents (e.g., propoxyphenyl in the benzo-difuran analogue) . This may improve dye dispersion during application.
Regulatory and Commercial Status
  • REACH Compliance : The compound is registered under REACH (EC 230-755-3) with a tonnage range indicating industrial-scale production .
  • Commercial Availability: Catalogued by Hangzhou Yancheng Chemical Technology Co., highlighting its niche industrial use .

In contrast, simpler indacene-dione derivatives (e.g., thiazolidin-2-one derivatives) are more widely used in pharmaceuticals, reflecting divergent functionalization priorities .

Biological Activity

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione is a synthetic compound with potential pharmacological applications. This article examines its biological activity, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties. The findings are supported by various studies and data tables illustrating the compound's effects.

Chemical Structure and Properties

The compound belongs to a class of indanones characterized by their unique structural features, which influence their biological activities. The presence of the tetrahydrofurfuryloxy group is particularly noteworthy as it may enhance solubility and bioavailability.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs).

Table 1: Inhibition of Cytokine Production

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
3-Phenyl...103025
3-Phenyl...505550
3-Phenyl...1007570

These results indicate a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of inflammatory markers.

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. The broth microdilution method was utilized to determine the minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Mycobacterium smegmatis30

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective toxicity. It was observed that at higher concentrations (100 µg/mL), the viability of cancer cells decreased significantly.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineViability (%) at 100 µg/mL
MCF-7 (Breast Cancer)40
HeLa (Cervical Cancer)35
A549 (Lung Cancer)50

These findings suggest that while the compound can be cytotoxic to cancer cells, it may also have a therapeutic window that needs further exploration.

Case Studies

A recent study focused on the therapeutic potential of this compound in animal models of inflammation. The administration of the compound significantly reduced edema in a paw edema model induced by carrageenan, confirming its anti-inflammatory properties in vivo.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing experiments to characterize the stability of 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione under varying environmental conditions?

  • Methodological Answer : Stability studies should adopt a split-plot factorial design, as seen in agricultural chemistry experiments, where variables like pH, temperature, and light exposure are systematically varied. Use four replicates per condition to ensure statistical validity, and employ HPLC or LC-MS for quantitative analysis of degradation products . Include controls for oxidative stress (e.g., H₂O₂ exposure) and photolytic degradation using UV-Vis spectroscopy. Data should be analyzed via ANOVA to identify significant degradation pathways .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution.
  • Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR and FT-IR, comparing peaks to reference standards (e.g., fluorinated analogs in ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
    Document impurities using ICH Q3A guidelines, focusing on thresholds ≥0.1% .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or assay conditions. Implement a multi-parametric approach:

  • Dose-Response Curves : Test across 5–8 concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Metabolomic Profiling : Use LC-MS/MS to identify cell-line-specific metabolites interacting with the compound.
  • Knockout Models : Silence candidate receptors (e.g., GPCRs) via CRISPR-Cas9 to isolate mechanisms.
    Cross-validate findings using SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate:

  • Partition Coefficients : LogP (octanol-water) and BCF (bioconcentration factor).
  • Degradation Pathways : Use DFT (Density Functional Theory) to simulate hydrolysis or photolysis kinetics.
    Compare predictions to experimental data from soil/water microcosms spiked with ¹⁴C-labeled compound, analyzing persistence via radio-TLC .

Q. What advanced synthetic routes improve yield and stereochemical purity of this compound?

  • Methodological Answer : Optimize the Buchwald-Hartwig coupling step using Pd(OAc)₂/XPhos catalysts to enhance aryl ether formation. Monitor reaction progress via in-situ IR spectroscopy. For stereochemical control, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with Jacobsen’s Mn-salen complexes. Purify via preparative SFC (supercritical fluid chromatography) to isolate enantiomers .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in physicochemical properties of this compound?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to correlate synthesis parameters (e.g., solvent polarity, temperature) with variability in melting point, solubility, or crystallinity. Use DOE (Design of Experiments) software (e.g., JMP or Minitab) to identify critical factors. Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy for in-process monitoring .

Q. What methodologies are recommended for studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Conduct inhibition/induction assays using human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Measure IC₅₀ values via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Validate with LC-MS/MS quantification of metabolite formation (e.g., hydroxylated derivatives). Cross-reference with in silico docking studies using AutoDock Vina to map binding poses .

Regulatory and Safety Considerations

Q. What guidelines should inform the design of toxicity studies for this compound?

  • Methodological Answer : Follow OECD Test Guidelines 423 (acute oral toxicity) and 471 (AMES test for mutagenicity). For ecotoxicity, use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays. Include histopathology in rodent models (28-day repeat dose) and genotoxicity assessments (comet assay). Adhere to GLP standards for data documentation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione
Reactant of Route 2
Reactant of Route 2
3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.